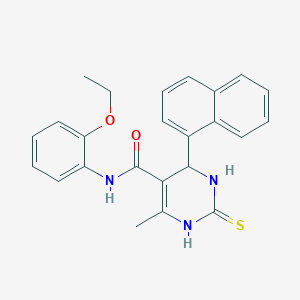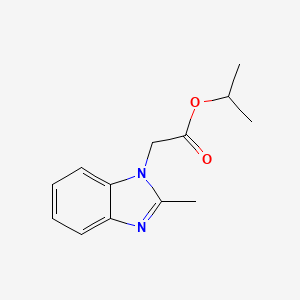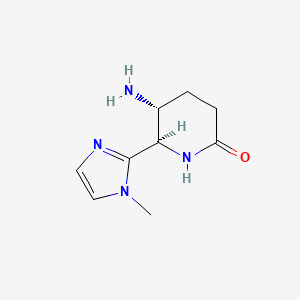![molecular formula C20H21ClN6O4S B2353952 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 852154-90-6](/img/structure/B2353952.png)
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN6O4S and its molecular weight is 476.94. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking and Cytotoxicity Studies
The compound has been involved in the synthesis of derivatives with potential anti-bacterial and anti-enzymatic properties. Studies involving molecular docking and cytotoxicity evaluations have been conducted to assess its effectiveness against various bacterial strains, demonstrating significant antibacterial potential, particularly against S. typhi, K. pneumoniae, and S. aureus. The compound also shows moderate inhibition of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Crystal Structural Analysis
Research on similar compounds includes the study of their crystal structures. Investigations reveal that these compounds tend to have a folded conformation, which is stabilized by intramolecular hydrogen bonding. This insight is crucial for understanding the physical properties and reactivity of such compounds (Subasri et al., 2016).
Synthesis and Antimicrobial Screening
The compound forms the basis for synthesizing various derivatives that are evaluated for their antimicrobial properties. These include screenings against bacterial, fungal, and antituberculosis activities. The incorporation of the 1,2,4-triazole ring system in these derivatives is noted for its wide range of pharmaceutical activity, including antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Electrochemical Reduction of CO2
In the realm of environmental chemistry, derivatives of this compound have been explored in the electrochemical reduction of CO2. Studies on rhenium tricarbonyl complexes coordinated by related ligands indicate potential applications in CO2 reduction, which is significant for addressing environmental concerns related to carbon dioxide emissions (Nganga et al., 2017).
Anticancer Applications
Some derivatives have been prepared and tested for their potential as anticancer agents. The most notable activity was observed in leukemia cell lines, showcasing the compound’s relevance in developing new cancer therapies (Medwid et al., 1990).
Nonclassical Antifolate Inhibitors
Another interesting application is in the synthesis of novel inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. These compounds, which include derivatives of the compound , have been evaluated as potential antitumor and antibacterial agents (Gangjee et al., 1996).
特性
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O4S/c21-12-3-5-14(6-4-12)27-16(8-13-9-17(28)24-19(30)23-13)25-26-20(27)32-11-18(29)22-10-15-2-1-7-31-15/h3-6,9,15H,1-2,7-8,10-11H2,(H,22,29)(H2,23,24,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOLCCAHGMJDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)

![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)


![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)
![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)